6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)-
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Overview
Description
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The specific structure of this compound includes a cyclohepta[b]quinoline core with a tetrahydro modification and a 4-methyl-1-piperazinyl group attached at the 11th position.
Preparation Methods
The synthesis of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohepta[b]quinoline core, followed by the introduction of the tetrahydro modification and the attachment of the 4-methyl-1-piperazinyl group. Common reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific solvents .
Chemical Reactions Analysis
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- can be compared with other similar compounds, such as:
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: This compound has similar structural features but includes chlorine atoms at the 2nd and 11th positions.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: This compound has a quinoxaline core instead of a quinoline core.
11-Methyl-6H,7H,8H,9H,10H-cyclohepta[b]quinoline: This compound has a methyl group at the 11th position instead of a piperazinyl group.
The uniqueness of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)- lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
5782-96-7 |
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Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C19H25N3/c1-21-11-13-22(14-12-21)19-15-7-3-2-4-9-17(15)20-18-10-6-5-8-16(18)19/h5-6,8,10H,2-4,7,9,11-14H2,1H3 |
InChI Key |
OMJSADBYVOJWEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3CCCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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